5-(1-Pyrrolidinyl)-3(2H)-pyridazinone

Description

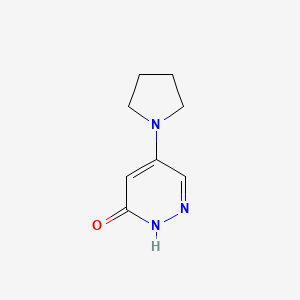

5-(1-Pyrrolidinyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a pyrrolidinyl substituent at position 5 of the pyridazinone ring. Pyridazinones are nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects . The substitution pattern on the pyridazinone nucleus critically influences pharmacological potency and physicochemical properties.

Properties

IUPAC Name |

4-pyrrolidin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8-5-7(6-9-10-8)11-3-1-2-4-11/h5-6H,1-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLQAKYTNNQTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651023 | |

| Record name | 5-(Pyrrolidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-81-7 | |

| Record name | 5-(Pyrrolidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

This method allows the introduction of various substituents at positions 2 and 4 of the pyridazinone ring, and by selecting appropriate hydrazine derivatives, the pyrrolidinyl group can be incorporated.

- Reflux of 2-R'-4-oxo-4-pyridinyl-butanenitrile with hydrazine sulfate in aqueous ethanol at 80–100 °C.

- Isolation of the pyridazinone product by acid-base workup and recrystallization.

- Straightforward reaction setup.

- Good control over substitution patterns.

- Suitable for scale-up in industrial synthesis.

- Requires careful control of temperature and solvent composition.

- Hydrazine salts must be handled with caution due to toxicity.

This approach is supported by extensive patent literature describing the preparation of various substituted pyridazinones, including analogs of 5-(1-Pyrrolidinyl)-3(2H)-pyridazinone.

Direct Nucleophilic Substitution on Pyridazinone Core

In some synthetic routes, the pyrrolidinyl substituent is introduced by nucleophilic substitution on a halogenated pyridazinone intermediate.

- Preparation of halogenated pyridazinone (e.g., 5-chloro-3(2H)-pyridazinone).

- Reaction with pyrrolidine under reflux conditions in an appropriate solvent (e.g., ethanol, DMF).

- Purification of the substituted product by crystallization or chromatography.

This method is less commonly reported for this specific compound but remains a viable route when halogenated intermediates are accessible.

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Mesoionic 1,3-dipolar cycloaddition | Pyridazinone acids + acetic anhydride + propiolate | 90 °C, 3-4 h, acetic anhydride | 41–52 | High regioselectivity, in situ generation |

| Hydrazine salt cyclization | 2-R'-4-oxo-4-pyridinyl-butanenitrile + hydrazine salts | 80–100 °C, aqueous alkanol reflux | Moderate to high | Versatile, suitable for various substitutions |

| Nucleophilic substitution | Halogenated pyridazinone + pyrrolidine | Reflux in ethanol or DMF | Variable | Requires halogenated intermediate |

Research Findings and Practical Considerations

- The mesoionic cycloaddition method offers a regioselective pathway to complex pyridazinone derivatives, with structural confirmation by NMR and X-ray crystallography.

- Hydrazine salt-mediated cyclization is well-established in patent literature for preparing substituted pyridazinones, providing reliable access to the core structure.

- Reaction conditions such as temperature, solvent choice, and reagent purity critically influence yield and product purity.

- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Pyrrolidinyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone derivative.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces dihydropyridazinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research has indicated that 5-(1-Pyrrolidinyl)-3(2H)-pyridazinone exhibits promising antimicrobial and anticancer activities. Its derivatives have been studied for their efficacy against resistant strains of bacteria and fungi, as well as various cancer cell lines. For instance, a study found that compounds structurally similar to this pyridazinone displayed significant cytotoxic effects on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability .

Mechanism of Action

The compound's mechanism often involves the inhibition of specific enzymes or receptors, which can disrupt cellular processes in pathogens or cancer cells. For example, some derivatives have been identified as proteasome inhibitors, which are crucial for protein degradation in both normal and cancerous cells . This inhibition can lead to the accumulation of regulatory proteins that induce apoptosis in cancer cells.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various chemical reactions, including cycloaddition and substitution reactions. Researchers have successfully synthesized tricyclic structures using this compound as a precursor, highlighting its utility in developing novel pharmaceuticals .

Case Studies

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of several pyridazinone derivatives, including this compound. The results showed significant activity against resistant strains of Candida, suggesting potential applications in treating fungal infections.

Case Study 2: Anticancer Potential

In preclinical trials involving various human cancer cell lines (e.g., MCF-7 and SK-OV-3), treatments with this compound demonstrated a marked decrease in cell proliferation compared to control groups treated with standard chemotherapeutics like doxorubicin . This indicates its potential as a therapeutic agent in oncology.

Data Tables

Below are data tables summarizing key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 5-(1-Pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Analysis

Key pyridazinone derivatives and their substituent effects are summarized below:

Table 1: Structural and Pharmacological Comparison of Pyridazinone Derivatives

Key Findings from Structural Comparisons

Position 5 Substitution: The 5-pyrrolidinyl group in the target compound is structurally distinct from Emorfazone’s 5-morpholino group. Pyrrolidinyl (a five-membered amine ring) offers moderate basicity and lipophilicity, which may improve bioavailability . The 5-vinyl substituent in 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone significantly boosts potency (7x Emorfazone), suggesting that non-polar, planar groups at position 5 enhance receptor binding .

Substituents at Other Positions: Position 6 modifications, such as phenyl (in 4-amino-2-methyl-6-phenyl-5-vinyl) or fluorophenyl-piperazinyl (in compound 21 from ), correlate with enhanced anti-inflammatory activity. The absence of a bulky group at position 6 in this compound may limit steric hindrance, favoring target engagement .

Biological Activity Trends: Analgesic and anti-inflammatory activities are strongly influenced by substituent electronic and steric profiles. Polar groups (e.g., morpholino) may enhance solubility but reduce CNS penetration, whereas lipophilic groups (e.g., pyrrolidinyl) could improve blood-brain barrier crossing . Pyrrolidinyl-containing derivatives, such as compound 9f (), exhibit structural diversity but require further pharmacological evaluation to confirm activity .

Safety and Tolerability: Pyridazinones generally exhibit lower ulcerogenicity compared to traditional NSAIDs (e.g., ibuprofen). The pyrrolidinyl group’s moderate basicity may further reduce gastrointestinal irritation, though this requires validation .

Biological Activity

5-(1-Pyrrolidinyl)-3(2H)-pyridazinone is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridazinone core with a pyrrolidine substituent. This structural configuration is essential for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : Research indicates that derivatives of pyridazinones, including this compound, exhibit inhibitory effects on the Trypanosoma cruzi proteasome, which is crucial for the survival of the parasite responsible for Chagas disease. The inhibition of this proteasome leads to disrupted cellular processes in the parasite, making it a potential therapeutic target for antiparasitic treatments .

- Anti-inflammatory Activity : Studies have demonstrated that pyridazinone derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .

- Antioxidant Properties : Compounds within this class have shown promising antioxidant activities, which can mitigate oxidative stress-related damage in cells .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Chagas Disease Treatment : A study focused on the development of proteasome inhibitors for T. cruzi highlighted the efficacy of pyridazinone derivatives. The compound exhibited selective inhibition against the parasite's proteasome while sparing human proteasomes, indicating a favorable safety profile for therapeutic use .

- Inflammation Models : In experimental models, this compound demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to inhibit COX-2 was confirmed through molecular docking studies and enzyme assays .

- Antioxidant Activity Assessment : Various studies have evaluated the antioxidant capabilities of pyridazinone derivatives using assays like DPPH and ABTS. These studies found that certain derivatives exhibited superior radical scavenging abilities compared to traditional antioxidants .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-Pyrrolidinyl)-3(2H)-pyridazinone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with diketones or via functionalization of preformed pyridazinone scaffolds. Optimization includes varying catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperatures (60–120°C). Reaction progress can be monitored using HPLC or TLC, with purification via column chromatography .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

- Methodological Answer : Use a combination of NMR (¹H/¹³C for substituent analysis), mass spectrometry (HRMS for molecular ion confirmation), and X-ray crystallography (for absolute stereochemistry, if applicable). For example, demonstrates the use of single-crystal X-ray diffraction to resolve complex heterocyclic structures .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in pyridazinone derivatives?

- Methodological Answer : Screen for enzyme inhibition (e.g., cyclooxygenase for antiplatelet activity) or receptor-binding assays (e.g., GPCR targets). highlights platelet aggregation assays using ADP or collagen as agonists to assess antiplatelet potential .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidinyl or pyridazinone moieties influence bioactivity in SAR studies?

- Methodological Answer : Introduce substituents at the 5-position (pyrrolidinyl) or 6-position (pyridazinone) to alter electronic or steric properties. For instance, bulkier groups may enhance target selectivity, while electron-withdrawing groups could improve metabolic stability. shows that substituents like methyl or halogens significantly modulate inotropic activity in related pyridazinones .

Q. What mechanistic pathways are hypothesized for pyridazinone derivatives exhibiting enzyme inhibition?

- Methodological Answer : Use molecular docking simulations to predict binding modes with active sites (e.g., COX-1/2 for anti-inflammatory activity). Validate hypotheses via mutagenesis studies or kinetic assays (e.g., Lineweaver-Burk plots for competitive/non-competitive inhibition). ’s antiplatelet agents likely act through COX-1 inhibition .

Q. How should researchers address contradictions in biological activity data across different experimental models?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). For example, a compound showing activity in platelet aggregation assays ( ) but not in cytotoxicity models may require pharmacokinetic profiling (e.g., solubility, membrane permeability) .

Q. What interdisciplinary approaches are critical for advancing pyridazinone-based drug discovery?

- Methodological Answer : Integrate computational chemistry (QSAR models), medicinal chemistry (scaffold hopping), and pharmacology (PK/PD studies). emphasizes teaching synthesis-structure-activity workflows to bridge theoretical and applied research .

Q. How can stability studies be designed to assess pyridazinone degradation under physiological conditions?

- Methodological Answer : Conduct accelerated stability tests (40°C/75% RH for 6 months) with LC-MS monitoring. Focus on hydrolytic degradation (pH 1–10 buffers) and oxidative stress (H₂O₂ exposure). ’s metabolite data for pyrazon derivatives illustrates the importance of identifying degradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.